Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- structure
97585-04-1 structure
Product Name:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
N.o CAS:97585-04-1
MF:C12H14O2
MW:190.238363742828
CID:1988816
Update Time:2023-09-05

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
    • Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
    • Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
    • Ethyl cis-4-methylcinnamate
    • Inchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
    • Chave InChI: IMKVSWPEZCELRM-HJWRWDBZSA-N
    • SMILES: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 18-Crown-6 ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Referência
The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist
Huck, Bayard R.; Llamas, Luis; Robarge, Michael J.; Dent, Thomas C.; Song, Jianping; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134

Método de produção 2

Condições de reacção
Referência
Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphine
Shen, Yanchang; Zhou, Yuefen, Tetrahedron Letters, 1991, 32(4), 513-14

Método de produção 3

Condições de reacção
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors
Nishikawa, Keisuke; Fukuda, Hiroshi; Abe, Masato; Nakanishi, Kazunari; Taniguchi, Tomoya; et al, Phytochemistry (Elsevier), 2013, 96, 132-147

Método de produção 4

Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  2 min, rt; 0.5 h, 80 °C
Referência
Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate
Chen, Ying; Huang, Lingyu; Ranade, Meera A.; Zhang, X. Peter, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Método de produção 5

Condições de reacção
1.1 Reagents: Triphenylsilane ,  Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ;  24 h, 100 °C
Referência
Systematic Study on the Catalytic Arsa-Wittig Reaction
Inaba, Ryoto; Kawashima, Ikuo; Fujii, Toshiki; Yumura, Takashi ; Imoto, Hiroaki ; et al, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Método de produção 6

Condições de reacção
1.1 Reagents: Manganese ,  Water Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 25 °C
Referência
Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes
Zhao, Chuan-Qi; Chen, Yue-Gang ; Qiu, Hui; Wei, Lei; Fang, Ping ; et al, Organic Letters, 2019, 21(5), 1412-1416

Método de produção 7

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  24 h, 80 °C
Referência
Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol
Gholinejad, Mohammad; Firouzabadi, Habib; Bahrami, Maedeh; Najera, Carmen, Tetrahedron Letters, 2016, 57(33), 3773-3775

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referência
Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters
Kaur, Navpreet; Kumar, Pankaj; Dutt, Shiv; Banerjee, Prabal, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referência
Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine
Kumar, Pankaj; Kumar, Rakesh; Banerjee, Prabal, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referência
Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran
Kumar, Pankaj; Dey, Raghunath; Banerjee, Prabal, Organic Letters, 2018, 20(17), 5163-5166

Método de produção 11

Condições de reacção
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ;  24 h, rt
Referência
Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization
Shu, Penghua; Xu, Haichang; Zhang, Lingxiang; Li, Junping; Liu, Hao; et al, SynOpen, 2019, 3(4), 103-107

Método de produção 12

Condições de reacção
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  6 h, -78 °C; 1 h, -50 °C
Referência
Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them
, Japan, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: 18-Crown-6 ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists.
, United States, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrogen
Referência
Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constants
Uscumlic, G. S.; Krstic, V. V.; Muskatirovic, M. D., Journal of Molecular Structure, 1988, 174, 251-4

Método de produção 15

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ;  4 h, 110 °C
Referência
OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters
Kona, Jagadeswara R.; King'ondu, Cecil K.; Howell, Amy R.; Suib, Steven L., ChemCatChem, 2014, 6(3), 749-752

Método de produção 16

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropylethylamine Catalysts: Silica ;  6 h, 90 °C
Referência
Silica gel-mediated organic reactions under organic solvent-free conditions
Onitsuka, Satoaki; Jin, Yong Zhi; Shaikh, Ajam C.; Furuno, Hiroshi; Inanaga, Junji, Molecules, 2012, 17, 11469-11483

Método de produção 17

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ;  4 h, 30 °C
1.2 Solvents: Water ;  5 min, 30 °C
Referência
Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters
Miura, Katsukiyo; Ebine, Masaru; Ootsuka, Kazunori; Ichikawa, Junji; Hosomi, Akira, Chemistry Letters, 2009, 38(8), 832-833

Método de produção 18

Condições de reacção
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ;  3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ;  0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Referência
Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction
Yamamoto, Yuki; Kawaguchi, Shin-ichi ; Nishimura, Misaki; Sato, Yuki; Shimada, Yoshihisa; et al, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referência
Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines
Hazra, Arijit; Dey, Raghunath; Kushwaha, Apoorv ; Dhilip Kumar, T. J. ; Banerjee, Prabal, Organic Letters, 2023, 25(29), 5470-5475

Método de produção 20

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referência
Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives
Dey, Raghunath; Rajput, Shruti; Banerjee, Prabal, Tetrahedron, 2020, 76(15),

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products

Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel